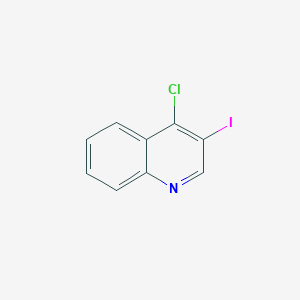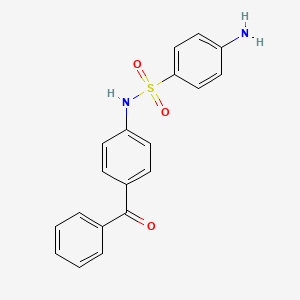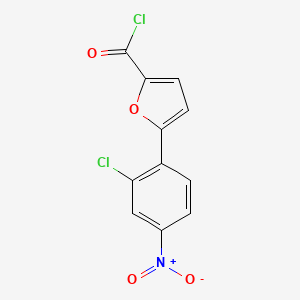
4-氯-3-碘喹啉
描述
4-Chloro-3-iodoquinoline is a chemical compound with the molecular formula C9H5ClIN . It is a solid substance and is used in various chemical reactions .
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Chloro-3-iodoquinoline, has attracted a lot of attention from chemists due to their wide range of applicability. Many methods for the synthesis of substituted quinoline rings have been developed recently. Over the past five years, the majority of those reported have been based on cycloisomerization and cyclization processes .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-iodoquinoline consists of a benzene ring fused with a pyridine moiety . The average mass of the molecule is 289.500 Da, and the monoisotopic mass is 288.915497 Da .
Chemical Reactions Analysis
Quinoline and its derivatives, including 4-Chloro-3-iodoquinoline, are used in various chemical reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the methods used for the construction and functionalization of this compound .
Physical And Chemical Properties Analysis
4-Chloro-3-iodoquinoline is a solid substance . It has a molecular formula of C9H5ClIN and an average mass of 289.500 Da .
科学研究应用
Synthesis of Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate
4-Chloro-3-iodoquinoline is used in the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate through a TMSCl-promoted Friedländer reaction. This compound could have potential applications in the development of novel organic molecules with pharmaceutical relevance .
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a precursor in Suzuki-Miyaura cross-coupling reactions to produce 2,3,4-triarylquinolines. These triarylquinolines may find use in creating materials with specific electronic properties for use in organic electronics .
作用机制
Target of Action
4-Chloro-3-iodoquinoline is a derivative of quinoline, a class of compounds that have been found to have various biological activities . The primary targets of quinoline derivatives are often enzymes or receptors involved in critical biological processes.
Mode of Action
Quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function.
Biochemical Pathways
Quinoline derivatives have been found to interfere with various biological pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these interactions can vary widely, depending on the specific target and the context in which it is expressed.
Pharmacokinetics
It is known that quinoline derivatives generally have high gastrointestinal absorption and are capable of crossing the blood-brain barrier . They are also known to be metabolized in the liver, primarily by cytochrome P450 enzymes .
Result of Action
Quinoline derivatives have been found to have various biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interactions with its targets and its impact on biochemical pathways.
Action Environment
The action of 4-Chloro-3-iodoquinoline can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution . Additionally, the presence of other compounds, such as drugs or metabolites, can affect the compound’s metabolism and excretion .
安全和危害
未来方向
属性
IUPAC Name |
4-chloro-3-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHOABWDLKHXAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460299 | |
| Record name | 4-Chloro-3-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
590371-90-7 | |
| Record name | 4-Chloro-3-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Chloro-3-iodoquinoline particularly useful in organic synthesis?
A1: The presence of both chlorine and iodine substituents at specific positions on the quinoline ring allows for sequential functionalization. The reactivity difference between the two halogens enables selective manipulation. For instance, the iodine atom is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkynyl [], or other groups at the 3-position. Subsequently, the chlorine atom at the 4-position can be further manipulated, enabling the synthesis of diversely substituted quinoline derivatives. [, ]
Q2: What kind of reactions are typically employed with 4-Chloro-3-iodoquinoline as a starting material?
A2: Palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Sonogashira couplings, are frequently employed with 4-Chloro-3-iodoquinoline. [, , ] For example, reacting 4-Chloro-3-iodoquinoline derivatives with arylboronic acids under Suzuki-Miyaura conditions can yield 2,3-diaryl-4-chloroquinolines. [] Similarly, Sonogashira reactions with terminal alkynes introduce alkynyl groups at the 3-position. [, ] Subsequent modifications, such as nucleophilic substitution of the chlorine atom with methoxide, can be performed to further diversify the structures. []
Q3: Can you give an example of how the regioselectivity of reactions with 4-Chloro-3-iodoquinoline has been investigated?
A3: Research has demonstrated the regioselective nature of reactions using 4-Chloro-3-iodoquinoline. For instance, Sonogashira cross-coupling reactions with terminal alkynes preferentially occur at the iodine atom, leading to 2-aryl-3-(alkynyl)-4-chloroquinolines. This selectivity is crucial for achieving controlled and predictable synthesis of desired quinoline derivatives. [, ]
Q4: What are some of the potential applications of compounds derived from 4-Chloro-3-iodoquinoline?
A4: While the provided research primarily focuses on synthetic methodology, the diverse range of substituted quinolines accessible from 4-Chloro-3-iodoquinoline holds promise for various applications. Quinoline scaffolds are prevalent in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. [] Therefore, these synthetic strategies could contribute to the development of novel pharmaceuticals and other biologically active compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1365719.png)
![Diethyl [difluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B1365728.png)

![2,4-dichloro-N-[(4-phenylmethoxyphenyl)methylideneamino]aniline](/img/structure/B1365731.png)



![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(methoxyimino)propanoate](/img/structure/B1365738.png)



![[1-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B1365754.png)
